molecular formula C20H21N3O2S2 B2408230 3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one CAS No. 1706291-54-4

3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one

Cat. No.: B2408230
CAS No.: 1706291-54-4
M. Wt: 399.53
InChI Key: IPNYTUSHUKVJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one is a synthetic organic compound designed for research applications. It is built around a quinazolin-4(3H)-one core, a privileged scaffold in medicinal chemistry known for its diverse biological profiles . The structure is further modified with a 1,4-thiazepane ring system bearing a thiophen-2-yl group, which may influence its physicochemical properties and target binding. The quinazolin-4(3H)-one moiety is a subject of significant interest in anticancer research. Compounds based on this scaffold have been demonstrated to inhibit tubulin polymerization, a key mechanism for anti-mitotic agents, and have shown potent, broad-spectrum cytotoxicity against various human cancer cell lines in vitro . Some derivatives have also been explored for other activities, such as H1-antihistaminic effects . The specific mechanism of action, pharmacokinetics, and efficacy of this particular compound have not been fully characterized. Researchers are encouraged to investigate its potential as a biochemical tool. This product is intended for research purposes by qualified professionals in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[3-oxo-3-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c24-19(22-9-7-18(27-13-11-22)17-6-3-12-26-17)8-10-23-14-21-16-5-2-1-4-15(16)20(23)25/h1-6,12,14,18H,7-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNYTUSHUKVJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of N-Acyl Anthranilic Acid

The quinazolinone scaffold originates from anthranilic acid. Acylation with butyryl chloride in dimethylformamide (DMF) at ≤40°C yields N-acyl anthranilic acid (50–70% yield).

Reaction Conditions :

  • Reagents : Anthranilic acid, butyryl chloride, DMF
  • Temperature : ≤40°C
  • Workup : Precipitation in water, filtration, and drying

Cyclization to Benzoxazin-4-One

N-Acyl anthranilic acid undergoes cyclization in acetic anhydride at 170–180°C, forming 2-substituted-3,1-benzoxazin-4-one (65–80% yield).

Key Step :

  • Distillation of acetic acid under reduced pressure
  • Crystallization with n-hexane

Aminolysis to Quinazolinone

Benzoxazin-4-one reacts with amines (e.g., phenylhydrazine) under reflux in chloroform, followed by NaOH-mediated ring closure in ethylene glycol at 130–140°C.

Critical Parameters :

  • Amine : Phenylhydrazine or substituted hydrazines
  • Yield : 55–70% after crystallization

Synthesis of 7-(Thiophen-2-yl)-1,4-Thiazepan-4-One

Thiazepanone Ring Formation

The thiazepane moiety is constructed via a cyclization reaction. A thiophene-containing precursor (e.g., 2-thiophenecarboxaldehyde) reacts with cysteamine hydrochloride in ethanol under acidic conditions.

Representative Protocol :

  • Reagents : 2-Thiophenecarboxaldehyde, cysteamine HCl, HCl (catalytic)
  • Conditions : Reflux in ethanol for 12 h
  • Yield : ~60% after column chromatography

Bromination at Position 7

To introduce reactivity for后续 functionalization, the thiazepanone is brominated at the 7-position using N-bromosuccinimide (NBS) in CCl₄ under UV light.

Optimization :

  • Molar Ratio : 1:1 (thiazepanone:NBS)
  • Reaction Time : 4–6 h
  • Yield : 75–85%

Coupling of Quinazolinone and Thiazepane Moieties

Propyl Linker Installation

A three-carbon ketone linker is introduced via nucleophilic acyl substitution. The brominated thiazepanone reacts with 3-bromopropiophenone in the presence of K₂CO₃ in acetone.

Reaction Scheme :

  • Nucleophilic Attack : Thiazepanone nitrogen attacks the carbonyl carbon of 3-bromopropiophenone.
  • Elimination : HBr is eliminated, forming the ketone bridge.

Conditions :

  • Solvent : Acetone
  • Base : K₂CO₃
  • Yield : 50–65%

Final Alkylation

The propyl-linked thiazepanone undergoes alkylation with the quinazolinone core. Using NaH as a base in dry THF, the quinazolinone’s NH group attacks the ketone-activated propyl chain.

Optimization :

  • Temperature : 0°C to room temperature
  • Workup : Column chromatography (silica gel, ethyl acetate/hexane)
  • Yield : 40–55%

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Spectrum Key Signals Reference
¹H NMR (CDCl₃) δ 8.20 (d, quinazolinone C8-H), δ 7.45 (thiophene H), δ 3.90–4.10 (thiazepane SCH₂)
¹³C NMR δ 195.2 (C=O), δ 165.4 (quinazolinone C4), δ 140.1 (thiophene C2)
IR (cm⁻¹) 1685 (C=O), 1590 (C=N), 1250 (C-S)

Chromatographic Purity

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient)
  • Melting Point : 119–122°C

Challenges and Optimization

Regioselectivity in Thiazepane Functionalization

The 7-position’s reactivity is enhanced by electron-withdrawing groups (e.g., bromine), but competing reactions at the sulfur atom necessitate careful stoichiometric control.

Ketone Stability During Alkylation

The propyl ketone linker is prone to reduction under basic conditions. Use of mild bases (e.g., NaHCO₃) and low temperatures mitigates this.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Stepwise Coupling High purity, modular Low overall yield (30–40%)
One-Pot Assembly Faster, fewer steps Requires stringent temperature control

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one include other quinazolinone derivatives and thiazepane-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Q & A

Q. What are the common synthetic routes for 3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one, and what are their key limitations in academic research settings?

Methodological Answer: The synthesis of quinazolinone derivatives typically involves alkylation of 4(3H)-quinazolinone intermediates with functionalized ketones or halides. For example, 3-(3-oxo-3-phenylpropyl)quinazolin-4(3H)-one analogs are synthesized via alkylation with 3-halo-1-phenylpropan-1-one . However, limitations include reliance on metal catalysts (e.g., copper), lengthy reaction times, and the need for intermediate purification. Recent advances propose using one-carbon sources (e.g., DMPA) with copper catalysts, but scalability and regioselectivity remain challenges for complex derivatives like the thiophene-thiazepane variant .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound, particularly in distinguishing regioisomers or confirming thiazepane-thiophene conjugation?

Methodological Answer:

  • X-ray crystallography (e.g., as used for 3-methyl-2-(trichloro-2-hydroxypropyl)quinazolin-4(3H)-one derivatives) provides unambiguous confirmation of regiochemistry and stereochemistry .
  • High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are critical for verifying molecular weight, substituent positions, and conjugation of the thiazepane-thiophene moiety.
  • HPLC-PDA with C18 columns can resolve regioisomers by exploiting polarity differences in the thiophene-thiazepane side chain .

Q. How should researchers design primary biological screening assays to evaluate this compound's potential anticonvulsant or anticancer activities, considering its quinazolinone pharmacophore?

Methodological Answer:

  • Anticonvulsant assays : Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents, with dose-response analysis and comparison to standard drugs (e.g., valproate). Monitor GABAergic modulation via patch-clamp electrophysiology .
  • Anticancer screening : Employ NCI-60 cell line panels or target-specific assays (e.g., kinase inhibition for EGFR or VEGFR). Include cytotoxicity controls (e.g., MTT assays) and mechanistic studies (e.g., apoptosis via flow cytometry) .

Advanced Research Questions

Q. What strategies can overcome the limitations of traditional metal-catalyzed synthesis methods for this compound, particularly regarding regioselectivity and reaction scalability?

Methodological Answer:

  • Green chemistry approaches : Replace copper catalysts with immobilized systems like Cu@Py-Oxa@SPION , a recyclable magnetic nanoparticle catalyst that enhances regioselectivity in click chemistry-derived analogs .
  • Flow chemistry : Continuous-flow systems can improve scalability and reduce reaction times by optimizing temperature and pressure conditions for intermediate formation .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy observed in pharmacological studies of this compound?

Methodological Answer:

  • Pharmacokinetic profiling : Use LC-MS/MS to assess bioavailability, plasma protein binding, and metabolic stability (e.g., CYP450 assays). Poor in vivo efficacy may stem from rapid hepatic clearance of the thiazepane moiety.
  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability and sustained release .

Q. What computational chemistry approaches are recommended to model the compound's interaction with histamine receptors or cancer-related kinases?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with H1 receptors (PDB: 3RZE) or kinases (e.g., EGFR, PDB: 1M17). Prioritize the quinazolinone core for π-π stacking and the thiophene for hydrophobic interactions.
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to evaluate conformational stability of the thiazepane ring during target binding .

Q. What methodological considerations are critical when investigating the environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:

  • Abiotic degradation studies : Assess hydrolysis/photolysis rates under varying pH and UV conditions (OECD 111 guidelines). The thiophene moiety may resist degradation, requiring GC-MS analysis for byproduct identification .
  • Ecotoxicology : Use Daphnia magna (OECD 202) and Aliivibrio fischeri bioluminescence assays to quantify acute toxicity. Correlate results with logP values to predict bioaccumulation risks .

Q. How can structure-activity relationship (SAR) studies be optimized to evaluate the contribution of the thiophene-thiazepane moiety?

Methodological Answer:

  • Analog synthesis : Prepare derivatives with truncated thiazepane rings or substituted thiophenes (e.g., 3-methylthiophene) to isolate electronic effects.
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to map steric and electrostatic fields influencing anticonvulsant activity. Validate models with leave-one-out cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.